4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 4-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine derives its systematic name from the fused bicyclic core structure and substituent positions. According to IUPAC rules, the parent heterocycle is pyrazolo[1,5-a]pyrazine, a bicyclic system where a pyrazole ring (positions 1,5-a) is fused to a pyrimidine-like pyrazine ring. The numbering begins at the bridgehead nitrogen of the pyrazole ring, proceeding through the fused system to assign positions 4 and 6 for the chlorine and 1-methylpyrazol-4-yl substituents, respectively.
The chlorine atom occupies position 4 on the pyrazine ring, while the 1-methyl-1H-pyrazol-4-yl group attaches to position 6. This substitution pattern is critical for distinguishing the compound from regioisomers, such as those with substituents at positions 2 or 5. For example, swapping the chlorine to position 2 would yield 2-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine , altering both electronic properties and steric interactions. Additionally, the methyl group on the pyrazole substituent introduces chirality at the pyrazole’s nitrogen, though the 1H tautomer locks the methyl in a fixed orientation, preventing enantiomerism.
Isomeric considerations extend to the bicyclic framework itself. Pyrazolo[1,5-a]pyrazine belongs to a family of isomers differing in fusion positions and nitrogen atom arrangements. For instance, pyrazolo[5,1-b]pyrazine features a distinct connectivity that shifts substituent positions and ring strain. The systematic naming convention eliminates ambiguity by precisely defining the fusion pattern and substituent locations.
Table 1: Key Nomenclature and Structural Descriptors
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈ClN₅ |
| SMILES | CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl |
| InChI Key | NDFBBDUBZDNHGS-UHFFFAOYSA-N |
| Tautomeric Forms | 1H-pyrazole (fixed methyl orientation) |
X-ray Crystallographic Analysis and Bond Length Optimization
While direct X-ray data for this compound is limited, crystallographic studies of analogous pyrazolo[1,5-a]pyrazine derivatives provide insights into its likely molecular geometry. For example, Zheng et al. resolved the structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, revealing planar bicyclic cores with bond lengths of 1.33–1.38 Å for C=N and 1.41–1.45 Å for C–C bonds in the pyrazine ring. Applied to This compound , these data suggest a similar planar configuration, with the chlorine atom inducing slight distortions due to its electronegativity.
The chloro substituent at position 4 is expected to shorten adjacent C–Cl bonds to approximately 1.72 Å, consistent with aryl chlorides. The methylpyrazole group at position 6 introduces steric bulk, potentially tilting the pyrazole ring by 5–10° relative to the bicyclic plane. Density functional theory (DFT) optimizations predict bond length alternation in the pyrazine ring, with N–C bonds adjacent to chlorine elongating to 1.35 Å versus 1.30 Å for unsubstituted positions.
Table 2: Predicted Bond Lengths and Angles
Comparative Molecular Architecture with Related Pyrazolo-Pyrazine Derivatives
The molecular architecture of This compound diverges markedly from simpler analogs. For instance, unsubstituted pyrazolo[1,5-a]pyrazine (C₆H₅N₃) lacks the steric and electronic influences of the chloro and methylpyrazolyl groups, resulting in a more symmetrical, planar structure. Introducing chlorine at position 4 increases electron-withdrawing character, polarizing the pyrazine ring and altering π-electron distribution. This contrasts with 6-aryl-substituted derivatives, where electron-donating groups enhance nucleophilic reactivity at position 4.
The methylpyrazolyl group at position 6 introduces a unique steric profile. Compared to phenyl or hydrogen substituents, the methyl group occupies less space but imposes greater conformational rigidity due to the pyrazole ring’s tautomeric locking. This rigidity minimizes rotational freedom, stabilizing specific binding conformations in potential biological targets. In contrast, bulkier substituents like tert-butyl groups disrupt planarity, reducing π-stacking interactions observed in kinase inhibitors.
Table 3: Structural Comparison with Analogous Derivatives
Structure
3D Structure
Properties
CAS No. |
1940180-18-6 |
|---|---|
Molecular Formula |
C10H8ClN5 |
Molecular Weight |
233.66 g/mol |
IUPAC Name |
4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H8ClN5/c1-15-5-7(4-13-15)8-6-16-9(2-3-12-16)10(11)14-8/h2-6H,1H3 |
InChI Key |
NDFBBDUBZDNHGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]pyrazine Synthesis
The pyrazolo[1,5-a]pyrazine scaffold is typically constructed via condensation reactions involving aminopyrazole derivatives and suitable electrophilic partners. A common approach includes:
Condensation of aminopyrazole with 1,3-dicarbonyl compounds or their equivalents to form the bicyclic pyrazolo[1,5-a]pyrazine core. For example, aminopyrazole intermediates are reacted with electrophiles such as ethyl 3-ethoxyacrylate or beta-ketoesters under basic or acidic conditions to form the fused heterocycle.
Halogenation (chlorination) of the pyrazolo core using reagents like phosphoryl chloride (POCl3) or phosphorus oxychloride to introduce the chloro substituent at the 4-position of the pyrazolo[1,5-a]pyrazine ring. This step is crucial for enabling further substitution reactions.
Typical Reaction Conditions and Purification
Solvents : Dimethyl sulfoxide (DMSO), acetonitrile, or ethyl acetate are commonly used solvents for the condensation and substitution steps due to their polarity and ability to dissolve both organic and inorganic reagents.
Catalysts and Bases : Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling; potassium carbonate or sodium hydride as bases for nucleophilic substitution and condensation reactions.
Temperature : Reactions are generally conducted at room temperature to moderate heating (25–80 °C), depending on the step and reagents involved.
Purification : The final product is purified by recrystallization from hexane–ethyl acetate mixtures or by chromatographic techniques to remove unreacted starting materials and side products.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation | Aminopyrazole + ethyl 3-ethoxyacrylate | Basic conditions (e.g., sodium ethoxide) | Pyrazolo[1,5-a]pyrazine core (ester form) | ~80-90 | Formation of bicyclic core |
| 2 | Hydrolysis | Pyrazolo ester | Acidic or basic hydrolysis | Pyrazolo carboxylic acid | High | Prepares for chlorination |
| 3 | Chlorination | Pyrazolo carboxylic acid | POCl3 or phosphorus oxychloride | 4-Chloro-pyrazolo intermediate | 60-70 | Introduces reactive chloro substituent |
| 4 | Nucleophilic substitution or Suzuki coupling | 4-Chloro intermediate + 1-methyl-1H-pyrazol-4-yl boronic acid or nucleophile | Pd catalyst or base (K2CO3), solvent (DMSO, acetonitrile) | 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine | 60-75 | Final substitution step |
| 5 | Purification | Crude product | Recrystallization or chromatography | Pure target compound | - | Ensures removal of impurities |
Research Findings and Optimization Notes
The regioselectivity of chlorination and substitution is critical; chlorination with POCl3 selectively targets the 4-position on the pyrazolo ring, enabling subsequent substitution at the 6-position.
The choice of base and solvent significantly affects the yield and purity of the substitution step. Potassium carbonate in polar aprotic solvents is preferred for nucleophilic aromatic substitution, while palladium-catalyzed Suzuki coupling requires careful control of catalyst loading and temperature.
Mild reaction conditions are favored to preserve sensitive functional groups such as the methylated pyrazole ring and to avoid decomposition or side reactions.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are routinely employed to confirm the structure and purity of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo-Pyrazine/Pyrimidine Family
The table below compares key structural and functional differences:
Key Observations :
- Core Heterocycle Influence : Pyrazolo[1,5-a]pyrazine derivatives exhibit enhanced solubility and metabolic stability compared to pyrazolo[3,4-d]pyrimidines due to reduced ring strain .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CN) at position 4 lower the pKa of pyrazolo[1,5-a]pyrazines, facilitating electrophilic substitution reactions at position 7 .
Key Observations :
Key Observations :
- The 1-methyl-pyrazole substituent in the target compound enhances binding to hydrophobic kinase pockets, while TLR7 antagonists require alkyl chains for optimal activity .
Biological Activity
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine (CAS No. 1940180-18-6) is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
The molecular formula of this compound is C10H8ClN5, with a molecular weight of 233.66 g/mol. The compound features a pyrazole ring system that is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN5 |
| Molecular Weight | 233.66 g/mol |
| CAS Number | 1940180-18-6 |
| GHS Hazard Statements | H315, H319, H302, H335 |
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential as an anticancer agent and its ability to inhibit specific enzymes. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties and can act as selective protein inhibitors.
Anticancer Potential
Recent studies have demonstrated that compounds within the pyrazolo family can induce apoptosis in cancer cells. For instance, a study highlighted the use of pyrazolo[1,5-a]pyrimidine derivatives as effective agents against HeLa cells (cervical cancer) and L929 cells (normal fibroblast cells), showcasing their selective toxicity towards cancerous cells while sparing normal cells .
Enzyme Inhibition
The compound has been investigated for its role in inhibiting various enzymes linked to cancer progression and other diseases. The structure–activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance enzyme inhibition potency. For example, certain derivatives demonstrated increased efficacy in modulating muscarinic receptors, which are implicated in various neurological disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against different cancer cell lines. The results showed promising anticancer effects with some compounds displaying IC50 values in low micromolar ranges .
- Mechanistic Studies : Another research effort explored the mechanism of action for these compounds in cancer cells. It was found that they could disrupt cell cycle progression and induce apoptosis through caspase activation pathways .
- Photophysical Properties : Some derivatives were also studied for their photophysical properties which could be utilized in imaging applications within biological systems. This dual functionality enhances their applicability in both therapeutic and diagnostic fields .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at position 7 of pyrazolo[1,5-a]pyrazine derivatives like 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine?
- Methodology : Utilize carbene insertion via silylformamidine (N,N,N',1,1,1-hexamethylsilane-carboximidamide). Electron-withdrawing substituents (e.g., cyano, methoxycarbonyl) at position 4 enhance reaction rates, enabling regioselective functionalization at position 7. Reactions can proceed solvent-free or at elevated temperatures (70–90°C) for faster completion. Yields exceed 70% under optimized conditions .
Q. How can regioselectivity in functionalization be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (using SHELX programs for refinement) and NMR analysis. For example, phenylhydrazone derivatives (e.g., compound 6a ) crystallize in the NH tautomer form, with C=O bond lengths (~1.24 Å) confirming structural assignments. NMR chemical shifts (e.g., H-7 resonance at δ 9.29 ppm in 2g ) and HRMS data further validate regiochemistry .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology :
- 1H/13C NMR : Assigns substituent positions (e.g., H-7 and H-6 coupling in 2g ) .
- HRMS/Elemental Analysis : Confirms molecular formulas (e.g., C13H11N5O for 6a with <0.01% mass error) .
- X-ray Diffraction : Resolves tautomeric forms and hydrogen bonding networks (e.g., N–H···O interactions in 6a ) .
Advanced Research Questions
Q. Why does functionalization favor position 7 despite similar calculated pKa values at position 3?
- Methodology : Computational pKa calculations (via tools like pKa.allchemy.net ) in DMSO predict comparable acidity for positions 3 and 7 (~33). However, experimental data (X-ray, NMR) exclusively show insertion at position 7. This suggests kinetic control, where steric or transition-state effects override thermodynamic pKa predictions. No regioisomers are detected .
Q. How can reaction conditions be optimized for functionalization of electron-deficient pyrazolo[1,5-a]pyrazines?
- Methodology :
- Temperature : Elevated temperatures (70–90°C) reduce reaction times from days to hours (e.g., 2c reacts in 30 minutes at 90°C) .
- Solvent-Free Conditions : Minimizes side reactions; yields remain >90% for 2a without solvent .
- Substituent Design : Electron-withdrawing groups (e.g., nitro, bromo) at position 3 further lower C–H acidity, accelerating insertion .
Q. What computational tools predict substituent effects on C–H acidity for pyrazolo[1,5-a]pyrazines?
- Methodology : Density functional theory (DFT) or semi-empirical methods (e.g., via pKa.allchemy.net ) calculate pKa values in solvents like DMSO. Electron-donating substituents (e.g., methoxy) increase pKa (~37), while electron-withdrawing groups (e.g., cyano) reduce it (~30), correlating with reactivity trends .
Q. How do structural modifications influence biological activity (e.g., kinase inhibition)?
- Methodology : Analogues with formyl or imine groups at position 7 (e.g., 4g , 5g ) are precursors for bioactive derivatives. Pyrazolo[1,5-a]pyrazines are reported as kinase inhibitors (e.g., RO6885247 targets RNA-binding proteins). Structure-activity relationship (SAR) studies require coupling functionalized cores with pharmacophores via aldehyde intermediates .
Data Contradiction Analysis
Q. How to resolve discrepancies between calculated pKa and observed reactivity?
- Methodology : While pKa calculations in DMSO suggest comparable acidity at positions 3 and 7, experimental regioselectivity at position 7 implies non-equilibrium effects. Kinetic studies (e.g., time-dependent NMR monitoring) or transition-state modeling (DFT) can clarify if steric hindrance or orbital orientation dictate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
